4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF3IN. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzonitrile core. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-(trifluoromethyl)benzonitrile, followed by iodination. The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and iodine or iodinating agents for the subsequent iodination step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the bromine atom.
4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of a nitrile group.
4-Bromobenzotrifluoride: Lacks the iodine atom and nitrile group.
Uniqueness: 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity for various synthetic transformations. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C8H2BrF3IN |
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Molecular Weight |
375.91 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF3IN/c9-6-2-5(8(10,11)12)4(3-14)1-7(6)13/h1-2H |
InChI Key |
SJGMPQYLDVORAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)C(F)(F)F)C#N |
Origin of Product |
United States |
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